molecular formula C8H2BrF6I B8176896 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene

Cat. No.: B8176896
M. Wt: 418.90 g/mol
InChI Key: BODPHTSROREIKY-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1,3-bis(trifluoromethyl)benzene followed by iodination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination step involves the use of iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl groups retained .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic or electrophilic attack. The trifluoromethyl groups influence the electronic properties of the benzene ring, enhancing its reactivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which allows for greater versatility in chemical reactions. The trifluoromethyl groups further enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-5-iodo-1,3-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF6I/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPHTSROREIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF6I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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